Dihydroergocristine N-oxide is a derivative of the ergot alkaloid family, specifically related to dihydroergocristine. This compound has garnered attention due to its pharmacological properties and potential therapeutic applications. It is primarily sourced from the fungus Claviceps purpurea, which grows on rye and other grasses. Dihydroergocristine N-oxide is classified as an alkaloid, a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms and are known for their physiological effects on humans and animals.
The synthesis of dihydroergocristine N-oxide can be approached through various chemical pathways. One notable method involves the oxidation of dihydroergocristine using agents such as hydrogen peroxide or other oxidizing agents to introduce the N-oxide functional group. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product.
The synthetic route often begins with the isolation of dihydroergocristine, followed by its oxidation. For example, using a combination of hydrogen peroxide and a catalyst can facilitate the conversion of the nitrogen atom in dihydroergocristine to form the N-oxide derivative. The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and minimizing side products.
Dihydroergocristine N-oxide has a complex molecular structure characterized by multiple rings and functional groups typical of ergot alkaloids. Its molecular formula is , with a molecular weight averaging approximately 611.743 g/mol.
The structural representation includes a tetracyclic framework, which is essential for its biological activity. The presence of the N-oxide group significantly influences its interaction with biological targets.
Dihydroergocristine N-oxide participates in various chemical reactions, primarily involving its nitrogen atom. These reactions can include:
The stability of dihydroergocristine N-oxide under various conditions is an important consideration in its chemical handling and application. Understanding its reactivity helps in designing appropriate synthesis routes and predicting its behavior in biological systems.
Dihydroergocristine N-oxide exhibits its pharmacological effects primarily through interactions with neurotransmitter receptors in the brain. It acts as an antagonist at serotonin receptors and shows partial agonist/antagonist activity at dopaminergic and adrenergic receptors.
Research indicates that dihydroergocristine N-oxide may inhibit gamma-secretase activity, which is significant in Alzheimer's disease pathology. This inhibition can alter amyloid precursor protein processing, potentially reducing amyloid-beta plaque formation.
Dihydroergocristine N-oxide appears as a white to off-white crystalline powder with a melting point ranging from 106°C to 109°C. Its solubility profile indicates moderate solubility in polar solvents.
The compound has a high degree of stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its chemical reactivity is influenced by the presence of functional groups such as hydroxyls and amines.
Dihydroergocristine N-oxide is primarily used in pharmacological research due to its potential neuroprotective effects and ability to modulate neurotransmitter systems. It has been investigated for applications in treating cognitive disorders, particularly Alzheimer's disease, owing to its mechanism involving gamma-secretase inhibition.
Additionally, it serves as an important intermediate in the synthesis of other pharmaceuticals within the ergot alkaloid class, highlighting its significance in medicinal chemistry and drug development.
Claviceps purpurea, a parasitic fungus primarily infecting rye and other cereals, serves as the principal biological source for dihydroergocristine (DHEC) and its derivatives. DHEC belongs to the dihydrogenated ergot alkaloid class, characterized by a saturated D-ring in the ergoline tetracyclic structure (Figure 1). The biosynthesis initiates with the condensation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP), catalyzed by dimethylallyltryptophan synthase (DMATS), encoded by the dmaW gene [1] [6]. This reaction yields 4-dimethylallyl-L-tryptophan, which undergoes N-methylation and a series of oxidative transformations to form chanoclavine-I aldehyde [6] [10].
A critical branch point occurs at chanoclavine-I aldehyde, where the easA gene product determines dihydrogenation. In C. purpurea, a reductase-active EasA directs the pathway toward dihydrolysergic acid (DHLA) through festuclavine intermediates [10]. DHLA then serves as the scaffold for peptide ergot alkaloid assembly. The non-ribosomal peptide synthase (NRPS) complex, notably lysergyl peptide synthetase (LPS), incorporates three amino acids—phenylalanine, proline, and a variable α-hydroxy amino acid—to form the tripeptide moiety of ergopeptines like ergocristine [1] [10]. Subsequent hydrogenation, likely catalyzed by an NADPH-dependent reductase, yields dihydroergocristine (DHEC) [1]. This dihydrogenation step is pharmacologically crucial, reducing vasoconstrictive activity while enhancing receptor-binding profiles [5].
Table 1: Key Enzymes in Dihydroergocristine Biosynthesis in C. purpurea
Gene | Enzyme | Function | Product |
---|---|---|---|
dmaW | Dimethylallyltryptophan Synthase | Prenylation of L-tryptophan | 4-Dimethylallyl-L-tryptophan |
easA | Chanoclavine-I Aldehyde Reductase | Reduction directing dihydrogenation | Festuclavine |
cloA | P450 Monooxygenase | Oxidation of festuclavine to dihydrolysergic acid | Dihydrolysergic acid (DHLA) |
lpsA/B | Lysergyl Peptide Synthetase | Assembly of tripeptide chain on DHLA | Ergocristine |
NA | Putative Reductase | Hydrogenation of ergocristine | Dihydroergocristine (DHEC) |
N-oxidation represents a significant Phase I metabolic transformation for dihydroergocristine, converting its tertiary amine moiety into a polar N-oxide derivative. This reaction is primarily catalyzed by hepatic cytochrome P450 (CYP) enzymes, notably isoforms CYP3A4 and CYP2D6, alongside flavin-containing monooxygenases (FMOs) [5] [9]. The reaction mechanism involves a two-electron oxidation: the enzyme facilitates oxygen atom transfer from molecular oxygen (O₂) or NADPH-derived equivalents to the nitrogen atom of DHEC's tertiary amine group within the lysergic acid-derived ergoline structure [5].
Dihydroergocristine N-oxide (CAS: 84094-91-7, C₃₅H₄₁N₅O₆) exhibits distinct physicochemical properties compared to its parent compound. The addition of the oxygen atom creates a dipolar structure, increasing water solubility and altering receptor-binding kinetics [7] [9]. While DHEC itself acts as a complex receptor modulator—displaying antagonism at serotonin receptors and dual agonist/antagonist activity at dopaminergic and adrenergic receptors—the impact of N-oxidation on this pharmacodynamic profile remains an active research area. Preliminary evidence suggests reduced affinity for central nervous system receptors due to decreased membrane permeability [5] [9].
Table 2: Key Enzymatic Systems Catalyzing DHEC N-Oxidation
Enzyme System | Primary Isoforms | Cofactor Requirement | Catalytic Mechanism | Significance for DHEC |
---|---|---|---|---|
Cytochrome P450 (CYP) | CYP3A4, CYP2D6 | NADPH, O₂ | Oxygen atom transfer via iron-oxo intermediate | Major contributor; subject to drug interactions |
Flavin-Containing Monooxygenase (FMO) | FMO3, FMO1 | NADPH, O₂ | Oxygen transfer via C4a-hydroperoxyflavin | Significant role; pH and thermally sensitive |
Monoamine Oxidases (MAO) | MAO-A, MAO-B | FAD | Not primary for tertiary amine N-oxidation | Minor role, if any |
While enzymatic N-oxidation is well-documented in mammalian metabolism (Section 1.2), evidence for endogenous fungal production of dihydroergocristine N-oxide is limited. Claviceps purpurea primarily accumulates peptide ergot alkaloids like ergocristine and its dihydro derivative (DHEC), with metabolic endpoints focused on ergopeptine storage within sclerotia [1] [10]. Fungal gene clusters (e.g., eas, lps) lack clear homologs encoding dedicated N-oxidizing enzymes analogous to mammalian CYPs or FMOs [6] [10].
Significant physicochemical differences exist between DHEC and its N-oxide:
Recent research highlights a potential biological role for DHEC N-oxide beyond mere detoxification. Studies in Alzheimer's disease models indicate DHEC mesylate (containing DHEC) modulates aberrant bisecting N-glycosylation via AMPK/ERK signaling [9]. While not directly attributed to the N-oxide, these findings underscore the importance of exploring the bioactivity of DHEC metabolites within cellular metabolic networks. The potential for N-oxides to act as transport forms or reservoirs for the active parent alkaloid warrants further investigation, particularly considering the reductive capabilities of certain tissues and microbiota.
Table 3: Comparative Properties of Dihydroergocristine and Dihydroergocristine N-Oxide
Property | Dihydroergocristine (DHEC) | Dihydroergocristine N-Oxide | Biological Consequence |
---|---|---|---|
Chemical Structure | Tertiary amine (C₃₅H₄₁N₅O₅) | Tertiary amine N-oxide (C₃₅H₄₁N₅O₆) | Altered charge distribution |
Molecular Weight | 611.74 g/mol | 627.74 g/mol | Slight increase in mass |
Polarity/Solubility | Moderate (logP ~ higher) | High (logP ~ lower) | Reduced passive diffusion, enhanced renal clearance |
Primary Metabolic Route | Hepatic hydroxylation (8'-OH derivative) | Reduction back to DHEC or direct excretion | Potential metabolic cycling |
Receptor Affinity | High affinity for 5-HT, DA, α-adrenergic | Likely reduced CNS affinity | Potential shift in pharmacological profile |
Primary Excretion Route | Biliary (>85%) | Presumed biliary (requires confirmation) | Enterohepatic recirculation possible |
Note: CAS for Dihydroergocristine N-Oxide: 84094-91-7 [7]
Compounds Mentioned: Dihydroergocristine (DHEC), Dihydroergocristine N-Oxide, Ergotamine, Dihydroergotamine, Chanoclavine-I aldehyde, Festuclavine, Dihydrolysergic acid (DHLA), Ergocristine, 8'-Hydroxy-dihydroergocristine.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7